3,3'-(4-Methyl-1,3-phenylene)bis(1-cyclohexyl-1-methylurea)
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Overview
Description
3,3’-(4-Methyl-1,3-phenylene)bis(1-cyclohexyl-1-methylurea) is a synthetic organic compound with the molecular formula C23H36N4O2 It is characterized by the presence of a 4-methyl-1,3-phenylene core linked to two cyclohexyl-1-methylurea groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(4-Methyl-1,3-phenylene)bis(1-cyclohexyl-1-methylurea) typically involves the reaction of 4-methyl-1,3-phenylenediamine with cyclohexyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-(4-Methyl-1,3-phenylene)bis(1-cyclohexyl-1-methylurea) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the urea groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
3,3’-(4-Methyl-1,3-phenylene)bis(1-cyclohexyl-1-methylurea) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,3’-(4-Methyl-1,3-phenylene)bis(1-cyclohexyl-1-methylurea) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-(4-Methyl-1,3-phenylene)bis(1-benzyl-1-methylurea)
- 3,3’-(4-Methyl-1,3-phenylene)bis(1-butyl-1-methylurea)
- 3,3’-(4-Methyl-1,3-phenylene)bis(1-ethyl-1-phenylurea)
Uniqueness
Compared to similar compounds, 3,3’-(4-Methyl-1,3-phenylene)bis(1-cyclohexyl-1-methylurea) is unique due to the presence of cyclohexyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
133633-28-0 |
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Molecular Formula |
C23H36N4O2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
1-cyclohexyl-3-[3-[[cyclohexyl(methyl)carbamoyl]amino]-4-methylphenyl]-1-methylurea |
InChI |
InChI=1S/C23H36N4O2/c1-17-14-15-18(24-22(28)26(2)19-10-6-4-7-11-19)16-21(17)25-23(29)27(3)20-12-8-5-9-13-20/h14-16,19-20H,4-13H2,1-3H3,(H,24,28)(H,25,29) |
InChI Key |
WOQIVVAVKQBONX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N(C)C2CCCCC2)NC(=O)N(C)C3CCCCC3 |
Origin of Product |
United States |
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